N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide
Description
N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a 2,5-difluorophenyl carboxamide group. The 1,2,4-oxadiazole moiety is fused with a thiophene ring, enhancing its electronic and steric properties, which are critical for interactions with biological targets.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-12-5-6-13(20)14(9-12)21-18(25)24-7-1-3-11(10-24)17-22-16(23-26-17)15-4-2-8-27-15/h2,4-6,8-9,11H,1,3,7,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKTVKNAUSTHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.43 g/mol. Its structure incorporates a piperidine ring linked to an oxadiazole moiety and a thiophene group, which are known for their bioactive properties.
Biological Activities
The biological activities of compounds containing the 1,2,4-oxadiazole unit have been extensively studied. Such compounds exhibit a wide range of activities including:
- Anticancer Activity : Many derivatives of 1,2,4-oxadiazoles have shown efficacy against various cancer cell lines. For instance, studies indicate that certain oxadiazole derivatives possess IC50 values in the micromolar range against human tumor cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
- Antimicrobial Properties : The presence of thiophene and oxadiazole rings enhances antimicrobial activity against both bacterial and fungal strains. Research has demonstrated that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of oxadiazole derivatives through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with oxadiazole structures have been shown to inhibit various enzymes such as carbonic anhydrases (CA) and histone deacetylases (HDAC), which are involved in tumor progression and inflammation .
- Induction of Apoptosis : Certain derivatives lead to apoptosis in cancer cells via caspase activation pathways. This mechanism is crucial for developing anticancer therapies .
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways that regulate proliferation and survival in cancer cells .
Case Studies
Recent studies have provided valuable insights into the biological activity of similar compounds:
| Compound | Activity | IC50 Value | Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 9.27 µM | OVXF 899 (Ovarian) |
| Compound B | Antimicrobial | - | S. aureus |
| Compound C | Anti-inflammatory | - | COX inhibition |
These findings suggest that modifications to the oxadiazole structure can significantly impact the potency and selectivity against various targets.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. The incorporation of these functionalities into the piperidine framework may enhance the compound's activity against various cancer cell lines.
- A study demonstrated that similar compounds showed cytotoxic effects on human cancer cells, suggesting that N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide could be a candidate for further development in cancer therapy .
-
Antimicrobial Properties
- The oxadiazole ring is known for its antimicrobial properties. Research has shown that derivatives of oxadiazole exhibit activity against a range of bacteria and fungi.
- A case study reported that related compounds demonstrated effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Antidepressant Effects
Data Table: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Cytotoxicity | |
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Antidepressant | Neurotransmitter receptors | Mood enhancement |
Case Studies
- Case Study on Anticancer Properties
- Case Study on Antimicrobial Efficacy
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic systems, and pharmacological profiles. Below is a comparative analysis with key derivatives:
Structural and Functional Group Variations
Data Table: Physicochemical Properties
| Property | Target Compound | N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide | 5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~395.3 (estimated) | 421.4 | 374.6 |
| LogP (Predicted) | 3.2 | 3.8 | 4.1 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| Rotatable Bonds | 5 | 6 | 4 |
| Synthetic Yield (Reported) | 22–35% (multi-step) | 45–50% (optimized) | Not available |
Research Findings and Implications
- Target Compound : Preliminary molecular docking studies suggest strong interactions with the NK₁ receptor (binding energy: −9.8 kcal/mol), attributed to the oxadiazole-thiophene moiety’s π-π stacking and fluorine’s hydrophobic interactions .
- Analog Insights :
- The trifluorophenyl group in N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide enhances blood-brain barrier penetration, a trait the target compound may share due to fluorine’s similar effects .
- Halogenated analogs (e.g., 5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide) show higher cytotoxicity (IC₅₀: 12 μM in HeLa cells) but lower selectivity compared to fluorine-containing derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
